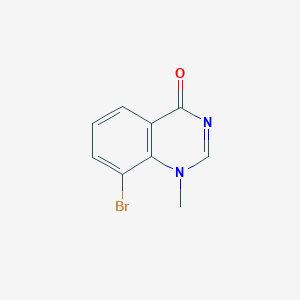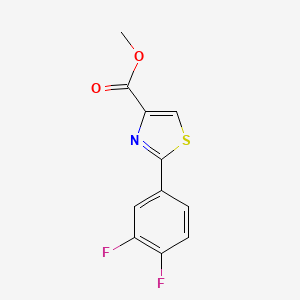
5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of fluorinated pyridines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methyl-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl bromide under suitable conditions . The reaction is often carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substituted Pyridines: Products with various functional groups replacing the fluorine atoms.
Coupled Products: Biaryl compounds formed through coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex fluorinated compounds.
Catalysis: Employed in catalytic processes due to its unique electronic properties.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.
Industry:
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporated into materials to enhance their properties such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Comparison:
- Uniqueness: The presence of both a methyl group and a trifluoromethyl group in 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine imparts unique steric and electronic properties that can influence its reactivity and interaction with biological targets .
- Reactivity: Compared to other fluorinated pyridines, this compound may exhibit different reactivity patterns due to the combined effects of the substituents on the pyridine ring.
Propiedades
Fórmula molecular |
C7H5F4N |
|---|---|
Peso molecular |
179.11 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F4N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3 |
Clave InChI |
WGAGSYFNXGRCSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
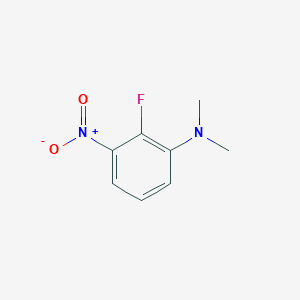
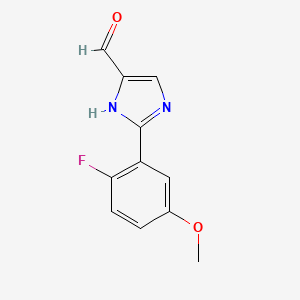

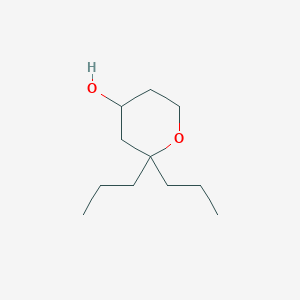
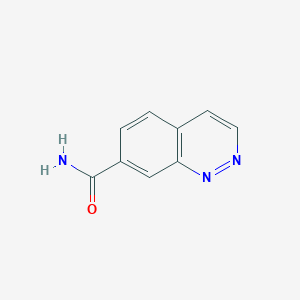
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
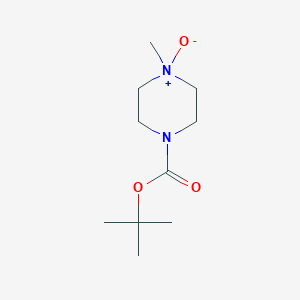
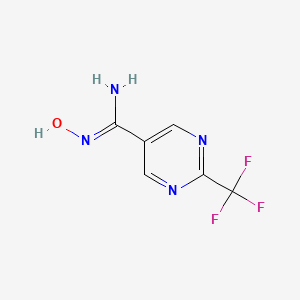
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
